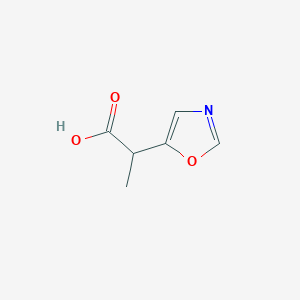

2-(1,3-Oxazol-5-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-(1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-7-3-10-5/h2-4H,1H3,(H,8,9) |

InChI Key |

NPLYDXDXPSPNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CO1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Oxazol 5 Yl Propanoic Acid and Analogues

Strategies for Oxazole (B20620) Ring Construction and Functionalization

The assembly of the 2-(1,3-oxazol-5-yl)propanoic acid scaffold relies on robust methods for constructing the 1,3-oxazole ring and subsequently introducing the necessary functional groups.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a critical step in the synthesis of the target compound. Several classical and modern cyclization strategies are employed, often categorized by the key bond formations and starting materials.

Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form the corresponding oxazole. wikipedia.org

Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes to yield 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com

Van Leusen Reaction: A versatile method for synthesizing 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

From Propargylic Amides: Cycloisomerization of readily available propargylic amides provides a route to polysubstituted oxazoles under mild conditions, sometimes supported on silica (B1680970) gel. ijpsonline.com

From α-Haloketones and Amides (Bredereck Reaction): This method offers an efficient and economical pathway to 2,4-disubstituted oxazoles. ijpsonline.com

Below is a table summarizing key cyclization reactions for oxazole synthesis.

| Reaction Name | Starting Materials | Key Features | Reference(s) |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydration reaction. | wikipedia.org |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Forms 2,5-disubstituted oxazoles. | wikipedia.orgijpsonline.com |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition, yields 5-substituted oxazoles. | ijpsonline.comnih.gov |

| Propargylic Amide Cycloisomerization | Propargylic amides | Mild conditions, can be silica gel-supported. | ijpsonline.com |

| Bredereck Reaction | α-Haloketones, Amides | Efficient synthesis of 2,4-disubstituted oxazoles. | ijpsonline.com |

Incorporation of the Propanoic Acid Side Chain

Once the oxazole ring is formed, or concurrently with its formation, the propanoic acid moiety must be introduced at the C5 position.

One common strategy involves the use of a precursor that already contains a functional group amenable to conversion into the propanoic acid side chain. For instance, a starting material with a methyl or halomethyl group at the desired position can be elaborated through standard organic transformations.

Another approach involves the direct introduction of the propanoic acid or a suitable precursor onto a pre-formed oxazole ring. This can be achieved through various C-C bond-forming reactions. For example, a 5-halo-oxazole can undergo a palladium-catalyzed cross-coupling reaction with a suitable propionate (B1217596) equivalent.

A multi-step synthesis might involve the creation of a benzoxazole (B165842) derivative as an intermediate, which is then further modified to yield the final propanoic acid product. nih.gov

Regioselective and Stereoselective Synthesis of this compound

Achieving the correct regiochemistry and stereochemistry is paramount, especially when synthesizing chiral analogues.

Regioselectivity: The regioselective synthesis of 2,4,5-substituted oxazoles can be controlled through methods like the gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with a 1,3-N,O-dipole equivalent. rsc.org The choice of synthetic strategy, such as the Van Leusen reaction for 5-substituted oxazoles, inherently directs the regiochemistry. nih.gov

Stereoselectivity: For chiral derivatives of this compound, stereoselective methods are crucial. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral non-racemic 2-arylpyrrolines have been synthesized via a diastereoselective [3+2] cycloaddition. researchgate.net The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, highlighting the importance of stereochemistry for biological activity. nih.gov The bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols can also produce scaffolds with high diastereocontrol. nih.gov

Modern Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers a range of powerful tools that can be applied to the synthesis of this compound and its analogues, often providing greater efficiency, selectivity, and milder reaction conditions. core.ac.uk

Transition-Metal Catalyzed Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal catalysis plays a pivotal role in modern oxazole synthesis, offering efficient and selective methods for constructing the heterocyclic core and introducing substituents. researchgate.netstrath.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-heteroatom bond formation. For instance, the palladium-catalyzed coupling of N-propargylamides with aryl iodides followed by in situ cyclization yields 2,5-disubstituted oxazoles. organic-chemistry.org Direct arylation of oxazoles at the C5 position can also be achieved using palladium catalysis. tandfonline.com

Copper-Catalyzed Reactions: Copper catalysts are effective for the synthesis of polysubstituted oxazoles. One example is the copper-catalyzed reaction of 1-alkynes and acyl azides. tandfonline.com Copper(II) triflate can catalyze the reaction of diazoketones with amides to form 2,4-disubstituted oxazoles. tandfonline.com

Gold-Catalyzed Reactions: Gold catalysis is particularly useful for the cyclization of propargylic amides to form oxazoles. researchgate.net Gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes allows for highly regioselective synthesis of 2,4,5-substituted oxazoles. rsc.org

Ruthenium-Catalyzed Reactions: Visible-light photocatalysis using a ruthenium complex can be employed for the synthesis of substituted oxazoles from α-bromoketones and benzylamines. organic-chemistry.org

The table below highlights some transition-metal catalyzed reactions for oxazole synthesis.

| Catalyst | Reaction Type | Substrates | Product | Reference(s) |

| Palladium | Coupling and Cyclization | N-propargylamides, Aryl iodides | 2,5-disubstituted oxazoles | organic-chemistry.org |

| Copper | Cyclization | 1-Alkynes, Acyl azides | Polysubstituted oxazoles | tandfonline.com |

| Gold | Cyclization | Propargylic amides | Oxazoles | researchgate.net |

| Ruthenium | Photocatalysis | α-Bromoketones, Benzylamines | Substituted oxazoles | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of oxazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in oxazole synthesis. ijpsonline.com

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. ijpsonline.com

Use of Greener Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or even water, is a key aspect of green oxazole synthesis. nih.govijpsonline.com

Catalysis: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. This includes both transition-metal catalysts and biocatalysts. ijpsonline.comijpsonline.com

Electrochemical Synthesis: An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides offers a transition-metal-free and oxidant-free method for oxazole synthesis. rsc.orgrsc.org This approach aligns well with green chemistry principles by using electricity as a clean reagent. rsc.orgrsc.org

The following table summarizes some green chemistry approaches in oxazole synthesis.

| Green Chemistry Approach | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields. | ijpsonline.com |

| Ultrasound-Promoted Reactions | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates. | ijpsonline.com |

| Greener Solvents | Use of ionic liquids, water, or other benign solvents. | Reduced environmental impact. | nih.govijpsonline.com |

| Catalysis | Use of recyclable catalysts. | Reduced waste, increased efficiency. | ijpsonline.comijpsonline.com |

| Electrochemical Synthesis | Use of electricity to drive reactions. | Avoids toxic reagents, mild conditions. | rsc.orgrsc.org |

Microwave-Assisted and Solvent-Free Methodologies

The integration of microwave-assisted synthesis and solvent-free conditions represents a significant advancement in the field of green chemistry, offering notable improvements in reaction times, yields, and environmental impact. These methodologies have been effectively applied to the synthesis of various heterocyclic compounds, including analogues of this compound.

Microwave irradiation, in particular, has emerged as a powerful tool for accelerating organic reactions. For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, structural isomers of the target oxazole, has been achieved in just 2-3 minutes with good yields under focused microwave conditions. nih.gov This rapid and efficient method also simplifies the purification process, making it more cost-effective and eco-friendly. nih.gov

This approach has been extended to the direct formation of the oxazole ring system. A general procedure for the synthesis of 2-aryl-2-oxazolines and related cyclic iminoethers utilizes microwave-assisted cyclization of ω-amido alcohols. nih.gov When promoted by ethyl polyphosphate in chloroform, this reaction proceeds efficiently. nih.gov Notably, the use of trimethylsilyl (B98337) polyphosphate allows for the synthesis to occur under solvent-free conditions, yielding good to excellent results in significantly shorter reaction times compared to conventional heating methods. nih.gov These findings underscore the potential of microwave-assisted and solvent-free approaches for the rapid and efficient construction of the core oxazole structure.

| Methodology | Target/Analogue Compound | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids | Focused microwave irradiation | 2–3 minutes | Good | nih.gov |

| Microwave-Assisted | 2-Aryl-2-oxazolines | Ethyl polyphosphate/CHCl3 | Short | Good to Excellent | nih.gov |

| Microwave-Assisted (Solvent-Free) | 4,5,6,7-Tetrahydro-1,3-oxazepines | Trimethylsilyl polyphosphate | Short | Good to Excellent | nih.gov |

Precursor Identification and Optimization in the Synthesis of this compound

The successful synthesis of this compound and its analogues is critically dependent on the strategic selection and optimization of precursor molecules that form the heterocyclic core and the propanoic acid side chain.

For the construction of the 1,3-oxazole ring, a common and effective strategy involves the cyclization of key precursors. One established class of precursors is ω-amido alcohols, which can undergo microwave-promoted cyclization to form the corresponding 2-substituted oxazoline (B21484), a direct precursor to the oxazole ring. nih.gov Another well-established route to oxazoles, and related heterocycles like thiazoles, is the Hantzsch synthesis. This involves the reaction of an α-haloketone with an amide or thioamide. For example, the synthesis of thiazole-containing propanoic acid derivatives utilizes an α-bromoketone intermediate, specifically 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then reacted with a thiocarbonyl compound to form the heterocyclic ring. mdpi.com This highlights α-halocarbonyl compounds as crucial precursors for the heterocycle formation step.

The synthesis of the propanoic acid moiety can be approached from several angles. One common method involves the use of succinic anhydride, which can be reacted with arylamidoximes to form 1,2,4-oxadiazole-5-yl propionic acids. nih.gov Alternatively, precursors like itaconic acid can be used to construct a substituted propanoic acid framework early in the synthetic sequence. mdpi.com Another strategy involves the condensation of aldehydes, such as furan-2-carbaldehydes, with malonic acid. researchgate.net This reaction directly builds the propenoic acid structure, which can subsequently be reduced to the desired propanoic acid side chain. The optimization of these pathways involves selecting precursors that are readily available and provide high yields and selectivity in the key bond-forming steps.

| Target Moiety | Precursor Class | Specific Example | Reference |

|---|---|---|---|

| Oxazoline Ring | ω-Amido alcohols | N/A in source | nih.gov |

| Thiazole Ring (analogue) | α-Haloketones | 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.com |

| Propanoic Acid Chain | Acid Anhydrides | Succinic anhydride | nih.gov |

| Propanoic Acid Framework | Dicarboxylic Acids | Itaconic acid | mdpi.com |

| Propenoic Acid Precursor | Aldehydes / Malonic Acid | Furan-2-carbaldehydes and malonic acid | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 1,3 Oxazol 5 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for various chemical reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(1,3-oxazol-5-yl)propanoic acid readily undergoes esterification and amidation, fundamental reactions in the synthesis of a wide array of derivatives.

Esterification: In the presence of an acid catalyst, typically concentrated sulfuric acid, this compound reacts with alcohols to form esters. chemguide.co.ukchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. The equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Amidation: The formation of amides from this compound can be achieved by reacting it with amines. Direct reaction requires high temperatures and results in the formation of water, which must often be removed to drive the reaction to completion. mdpi.com More commonly, the carboxylic acid is first activated to a more reactive species. lookchemmall.com A variety of coupling agents have been developed to facilitate amidation under milder conditions. lookchemmall.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

A general representation of these reactions is depicted below:

Table 1: General Reactions of the Carboxylic Acid Functionality

| Reaction | Reactants | Product |

| Esterification | This compound, Alcohol, Acid Catalyst | Ester |

| Amidation | This compound, Amine, Coupling Agent | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation for this compound. The ease of decarboxylation can be influenced by the stability of the resulting carbanion intermediate. The oxazole (B20620) ring, being an electron-withdrawing group, can stabilize an adjacent negative charge, potentially facilitating decarboxylation under certain conditions.

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, general principles of decarboxylation of arylacetic acids suggest that oxidative conditions can promote this transformation. ias.ac.in For instance, the use of singlet molecular oxygen has been shown to be effective for the oxidative decarboxylation of arylacetic acids. ias.ac.in The reaction likely proceeds through the formation of a peroxy intermediate, which then eliminates carbon dioxide and a hydroxyl radical to yield the corresponding carbonyl compound. ias.ac.in

Transformations Involving the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns, including susceptibility to electrophilic and nucleophilic attack, as well as oxidation and reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The reactivity of the oxazole ring towards substitution reactions is dictated by the electron distribution within the ring.

Electrophilic Substitution: The oxazole ring is generally considered electron-rich and can undergo electrophilic substitution. numberanalytics.com The preferred site of electrophilic attack on the 1,3-oxazole ring is typically the C5 position. tandfonline.comthepharmajournal.com However, the presence of electron-donating groups can activate the ring towards electrophilic attack. tandfonline.comthepharmajournal.com In the case of this compound, the propanoic acid side chain at the C5 position may influence the regioselectivity of further electrophilic substitutions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common and usually require the presence of a good leaving group. tandfonline.comthepharmajournal.com The order of reactivity for nucleophilic substitution on a halogenated oxazole ring is C2 > C4 > C5. tandfonline.comthepharmajournal.com Therefore, if a leaving group were present at the C2 position of the oxazole ring in a derivative of this compound, it would be the most likely site for nucleophilic attack. pharmaguideline.com

Table 2: Regioselectivity of Substitution on the Oxazole Ring

| Reaction Type | Preferred Position |

| Electrophilic Substitution | C5 |

| Nucleophilic Substitution (with leaving group) | C2 |

Oxidation and Reduction Chemistry of the Oxazole Core

The oxazole ring can undergo both oxidation and reduction, leading to ring-opened or reduced products.

Oxidation: Oxazole rings are susceptible to oxidation, which can lead to ring cleavage. tandfonline.com Oxidation often occurs at the C4 position, resulting in the cleavage of the C-C bond. tandfonline.com The reaction of oxazoles with singlet oxygen, for example, can lead to the formation of triamides through a [4+2] cycloaddition followed by rearrangement. cdu.edu.au This photo-oxidation process has been utilized in the synthesis of biologically active macrocyclic compounds. cdu.edu.au

Reduction: The oxazole ring can be reduced under various conditions. Catalytic hydrogenation or the use of reducing agents like nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to the reduction of the oxazole ring. tandfonline.com The reduction of oxazoles can also lead to ring-opened products. pharmaguideline.com

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. researchgate.netmdpi.com While specific examples utilizing this compound in MCRs were not found in the provided search results, its bifunctional nature makes it a promising candidate for such reactions.

The carboxylic acid functionality could participate in reactions like the Ugi or Passerini reactions, while the oxazole ring could act as a diene in Diels-Alder reactions or undergo other cycloadditions. researchgate.netwikipedia.org The development of MCRs involving this compound could provide rapid access to diverse and complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Derivatization and Structure Activity Relationship Sar Studies of 2 1,3 Oxazol 5 Yl Propanoic Acid Analogues

Functionalization at the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is a prime target for functionalization, serving as a versatile handle for introducing a wide array of chemical functionalities.

The carboxylic acid of propanoic acid derivatives can be readily converted into esters and amides to alter the compound's polarity and pharmacokinetic properties. Esterification is typically achieved by reacting the parent acid with an appropriate alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid. nih.gov

Amide derivatives are synthesized through various methods. One common approach involves activating the carboxylic acid with a coupling agent, such as dicyclohexyl carbodiimide (B86325) (DCC), followed by reaction with a primary or secondary amine. nih.gov Alternatively, the corresponding ester can be converted to a hydrazide, which then serves as a precursor for further amide-like structures. nih.govnih.gov These reactions allow for the introduction of diverse alkyl, aryl, and heterocyclic groups.

Table 1: Examples of Ester and Amide Derivatives from Propanoic Acid Precursors

| Derivative Type | Reagent | Resulting Functional Group |

|---|---|---|

| Methyl Ester | Methanol / H₂SO₄ | -COOCH₃ |

| Isopropyl Amide | Isopropyl Amine / DCC | -CONHCH(CH₃)₂ nih.gov |

Hydrazide and Hydrazone Formation

A particularly fruitful derivatization pathway involves the conversion of the propanoic acid moiety to hydrazides and subsequently to hydrazones. This process begins with the reaction of a propanoic acid ester with hydrazine (B178648) hydrate, typically under reflux conditions in a solvent like ethanol, to yield the corresponding propanehydrazide. nih.govnih.govrdd.edu.iq

These hydrazides are stable intermediates and valuable building blocks. nih.gov They can be readily condensed with a variety of aromatic and heteroaromatic aldehydes. This condensation reaction, often carried out in the presence of a catalytic amount of acid, results in the formation of a hydrazone linkage (-CONH-N=CH-). nih.govnih.gov This strategy significantly expands the structural diversity of the parent compound, introducing large, often rigid, substituents that can engage in additional binding interactions with biological targets.

Table 2: Examples of Hydrazone Synthesis from Propanehydrazide Precursors

| Hydrazide Precursor | Aldehyde Reagent | Resulting Hydrazone Moiety |

|---|---|---|

| Propanehydrazide | Benzaldehyde | -CONH-N=CH-Ph |

| Propanehydrazide | 4-Hydroxybenzaldehyde | -CONH-N=CH-(p-OH-Ph) |

Substitution Pattern Modifications on the Oxazole (B20620) Ring

Altering the substituents on the 5-membered oxazole ring is another key strategy to modulate the biological activity of the lead compound.

The presence of a chiral center at the C-2 position of the propanoic acid side chain introduces stereoisomerism, a critical factor in biological activity. Studies on chiral 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which share the core propanoic acid structure, have demonstrated that the biological activity is highly dependent on the stereochemistry. researchgate.netxjtlu.edu.cnnih.gov

In research focusing on antibacterial activity, compounds with the (S)-configuration at this chiral center consistently exhibited significantly more potent effects against a range of both Gram-positive and Gram-negative bacteria. xjtlu.edu.cnnih.gov This stereoselectivity strongly suggests a specific and defined orientation is required for the molecule to interact effectively with its bacterial target.

SAR Analysis for Targeted Biological Interactions

The systematic derivatization of the 2-(1,3-oxazol-5-yl)propanoic acid scaffold has provided valuable insights into its structure-activity relationship (SAR), particularly for antimicrobial applications.

Key findings from SAR studies indicate that:

Chirality is Crucial: The (S)-configuration of the propanoic acid side chain is strongly preferred for antibacterial activity, highlighting a specific stereochemical requirement for target engagement. xjtlu.edu.cnnih.gov

Hydrophobicity Plays a Key Role: The introduction of hydrophobic substituents, such as para-tert-butyl, para-phenyl, and para-benzyloxy groups, onto side chains attached to the core structure has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. xjtlu.edu.cnnih.gov This suggests that increased lipophilicity may improve cell penetration or enhance binding affinity through hydrophobic interactions.

Functionalization of the Acid: Converting the carboxylic acid to amides and hydrazones can modulate activity. The hydrazone moiety, in particular, introduces additional sites for hydrogen bonding and potential for π-π stacking interactions, which can be tailored by the choice of aldehyde used in the synthesis. nih.govnih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Molecular Modification | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Stereochemistry | (S)-configuration at C-2 of propanoic acid | Excellent antibacterial activity | xjtlu.edu.cnnih.gov |

| Side Chain Substituent | Hydrophobic groups (e.g., -tBu, -Ph) | Increased antibacterial potency | xjtlu.edu.cnnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-(1,3-Oxazol-5-yl)propanoic acid, distinct signals corresponding to each unique proton environment are expected. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The proton at the chiral center (C2 of the propanoic acid moiety) would likely present as a quartet, due to coupling with the adjacent methyl protons, in the region of 4.0-4.5 ppm. The methyl protons would, in turn, appear as a doublet around 1.5-1.8 ppm. The protons on the oxazole (B20620) ring are expected at approximately 7.0-8.5 ppm, with their exact shifts and coupling depending on the specific electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at a chemical shift of approximately 170-180 ppm. The carbons of the oxazole ring would resonate in the aromatic region, typically between 120 and 155 ppm. The chiral carbon (C2) would be found in the range of 40-50 ppm, while the methyl carbon would be the most shielded, appearing at around 15-20 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 170 - 180 |

| Oxazole-H | 7.0 - 8.5 (m) | 120 - 155 |

| Methine (-CH) | 4.0 - 4.5 (q) | 40 - 50 |

| Methyl (-CH₃) | 1.5 - 1.8 (d) | 15 - 20 |

| Predicted data based on analogous structures and general chemical shift ranges. br s = broad singlet, m = multiplet, q = quartet, d = doublet. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (C₆H₇NO₃), the expected exact mass is approximately 141.04 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 141.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH), resulting in a significant peak at m/z 96. Further fragmentation of the oxazole ring and the propanoic acid side chain would produce a series of characteristic smaller ions. For instance, the loss of a methyl radical from the parent ion could lead to a fragment at m/z 126. The fragmentation of propanoic acid itself typically shows characteristic peaks at m/z 74 (molecular ion), 73, 57, 45, and 29, corresponding to various cleavage patterns. docbrown.infodocbrown.info The fragmentation of 2-methylpropanoic acid shows a molecular ion peak at m/z 88. docbrown.info The analysis of the fragmentation of the oxazoline (B21484) of linoleic acid reveals that the most prominent peaks often contain the nitrogen-bearing oxazoline ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info

The C=N and C=C stretching vibrations of the oxazole ring are expected in the range of 1500-1680 cm⁻¹. The C-O stretching vibrations of the ether linkage within the oxazole ring and the carboxylic acid would likely be observed in the 1000-1300 cm⁻¹ region. Finally, the C-H stretching of the alkyl part would be seen around 2850-3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Oxazole Ring | C=N, C=C Stretch | 1500 - 1680 |

| Oxazole/Carboxylic Acid | C-O Stretch | 1000 - 1300 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Predicted data based on characteristic functional group absorption regions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the oxazole ring, which is an aromatic heterocycle. Typically, aromatic and heteroaromatic systems exhibit π → π* transitions. For a related compound, 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid, absorption maxima were observed at 240, 321, and 334 nm. researchgate.net For other organic acids like pyruvic acid, a π*←n transition is observed around 325 nm. copernicus.org Based on this, this compound would likely exhibit absorption bands in the UV region, potentially between 220 and 350 nm. The exact position and intensity of these bands are sensitive to the solvent used. mdpi.com

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from any impurities. A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column could be employed with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com The retention time of the compound would be specific to the exact conditions used (e.g., mobile phase composition, flow rate, and column temperature). The purity of the sample can be determined by integrating the peak area of the main compound and any impurity peaks detected by a UV detector, typically set at a wavelength where the compound shows strong absorbance. For a related pyrrole-containing propanoic acid derivative, a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3 was used. pensoft.netresearchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the chemical formula C₆H₇NO₃, the theoretical elemental composition can be calculated. This experimental technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to verify the stoichiometric composition of the molecule. researchgate.netmdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₆H₇NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 51.06% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.00% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.93% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 34.01% |

| Total | 141.14 | 100.00% |

Computational and Theoretical Investigations of 2 1,3 Oxazol 5 Yl Propanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(1,3-oxazol-5-yl)propanoic acid is fundamental to understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological activity. Conformational analysis, a subset of molecular modeling, involves identifying the stable arrangements of atoms in the molecule (conformers) and their relative energies.

Molecular dynamics simulations can further provide insights into the conformational behavior of such molecules in different environments, such as in an aqueous solution. mdpi.com These simulations model the movement of the molecule over time, offering a dynamic picture of its conformational landscape and the lifetimes of different conformational states. mdpi.com

Table 1: Key Torsion Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Conformation |

| O1-C5-Cα-Cβ | Rotation around the bond connecting the oxazole (B20620) ring and the propanoic acid side chain. | Determines the orientation of the side chain relative to the ring. |

| C5-Cα-Cβ-O(H) | Rotation of the carboxyl group. | Influences the potential for intra- and intermolecular hydrogen bonding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock methods, are employed to investigate the electronic properties of this compound. researchgate.net These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties.

By calculating the distribution of electron density, it is possible to identify the electron-rich and electron-deficient regions of the molecule. The nitrogen and oxygen atoms of the oxazole ring, for example, are typically electron-rich and can act as hydrogen bond acceptors. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also a crucial parameter for assessing the chemical reactivity of the molecule.

Furthermore, these calculations can predict various thermodynamic parameters and molecular electrostatic potential maps, which visually represent the charge distribution and are useful for understanding intermolecular interactions. researchgate.net

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for non-covalent interactions. |

| Atomic Charges | Quantifies the charge distribution on each atom. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and for elucidating the potential mechanisms of action of compounds like this compound.

Molecular docking simulations can estimate the binding affinity between this compound and a target macromolecule. This is often expressed as a scoring function that approximates the free energy of binding. A lower (more negative) score generally indicates a more stable and favorable interaction. These studies can help to prioritize compounds for further experimental testing. For instance, in studies of similar heterocyclic compounds, docking has been used to predict inhibitory activity against various enzymes. researchgate.netrdd.edu.iq The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Beyond just predicting if a molecule will bind, molecular docking can reveal the specific binding site on the macromolecule and the precise nature of the interactions. uni.lu The analysis of the docked pose can identify key amino acid residues in a protein's active site that interact with the ligand. For this compound, the oxazole ring can participate in π-π stacking interactions with aromatic amino acid residues, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The carboxylic acid group is a potent hydrogen bond donor and acceptor and can also form ionic interactions with charged residues.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Oxazole Ring | π-π Stacking, Hydrogen Bonding | Phenylalanine, Tyrosine, Tryptophan, Asparagine, Glutamine |

| Propanoic Acid Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

In Silico Studies for Mechanistic Pathway Predictions

Computational methods can also be used to predict or support proposed mechanistic pathways, both for the synthesis of the compound and for its potential metabolic fate. For synthetic pathways, computational studies can model the reaction intermediates and transition states to determine the most energetically favorable route. researchgate.netresearchgate.net For instance, the formation of the oxazole ring itself can be modeled to understand the cyclization mechanism.

In the context of drug metabolism, in silico tools can predict which sites on the this compound molecule are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. These predictions are often based on the reactivity of different parts of the molecule as determined by quantum chemical calculations and on models of the enzyme active sites. Such studies are crucial for understanding the potential biotransformation and clearance of the compound in a biological system. For example, in silico studies on related oxazole derivatives have been performed to understand their potential mechanism of action. researchgate.net

Biological Activity and Mechanistic Insights of 2 1,3 Oxazol 5 Yl Propanoic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of 2-(1,3-oxazol-5-yl)propanoic acid derivatives is often linked to their ability to inhibit specific enzymes, thereby disrupting pathological processes.

Interaction with Metabolic Pathways

Derivatives of this scaffold have been shown to interfere with crucial metabolic pathways, particularly fatty acid synthesis, which is a validated target for antibacterial agents. One key enzyme complex in this pathway is Acetyl-CoA carboxylase (ACC). nih.gov Research has demonstrated that certain oxazole-containing compounds can inhibit biotin (B1667282) carboxylase (BC), the enzyme responsible for the first half-reaction catalyzed by ACC. nih.gov This inhibition disrupts the production of malonyl-CoA, a critical building block for fatty acid chains, thereby impeding bacterial growth.

Furthermore, other related propanoic acid derivatives have been identified as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ktu.edu By inhibiting cPLA2α and FAAH, these compounds can effectively modulate inflammatory responses. nih.gov Another enzyme, heparanase, which is involved in remodeling the extracellular matrix during cancer metastasis and inflammation, has also been identified as a target for benzoxazol-5-yl acetic acid derivatives, a structurally similar class of compounds.

Modulation of Protease Activity

Proteases are a class of enzymes crucial for various biological processes, including viral replication and tissue remodeling, making them attractive targets for drug development. Oxazole-based compounds have demonstrated significant potential as protease inhibitors. For instance, a family of synthetic oxazole-based macrocycles was found to be active against the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. One derivative, an isopropyl triester, exhibited potent inhibition of SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 2.58 µM.

In a different context, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a related oxazole (B20620) derivative, was designed as a mechanism-based inactivator of carboxypeptidase A (CPA), a zinc-containing protease. Kinetic studies confirmed that these compounds inhibit the enzyme in a time-dependent manner, highlighting the potential for designing irreversible protease inhibitors from this chemical family. The development of oxazoline (B21484) derivatives from tetrahydrofurans has also been explored as a method to create key intermediates for synthesizing HIV-protease inhibitors.

Exploration of Receptor Binding Profiles

The biological effects of this compound derivatives are also mediated through their interaction with cellular receptors and binding sites on enzymes. The inhibition of biotin carboxylase, for example, occurs through the binding of the inhibitor to the biotin binding site, but this interaction is dependent on the presence of ADP. nih.gov This suggests an atypical, synergistic mechanism of inhibition where the compound and ADP bind concurrently. nih.gov

In the realm of oncology, propanoic acid derivatives have been developed to target key signaling receptors like the Epidermal Growth Factor Receptor (EGFR) and the NAD-dependent deacetylase sirtuin-2 (SIRT2). Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the propanoic acid feature, have been identified as promising scaffolds for targeting these proteins in lung cancer therapies. Docking studies of oxazole-based macrocycles in the SARS-CoV-2 main protease have shown a high affinity for the active site binding pocket, corroborating the in vitro enzyme inhibition data and confirming that the binding interaction is key to their antiviral activity.

Cellular Effects in Biological Systems (In Vitro Studies)

In vitro studies using various cell lines have been instrumental in elucidating the antiproliferative and antimicrobial effects of these compounds at a cellular level.

Antiproliferative Mechanisms in Cancer Cell Lines

Derivatives of the oxazole propanoic acid scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Novel triphenyltin(IV) compounds derived from oxaprozin, an NSAID with a 3-(4,5-diphenyloxazol-2-yl)propanoic acid structure, showed potent antiproliferative activity. These organometallic complexes displayed IC50 values ranging from 0.100 to 0.758 µM across human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines, while the parent ligands were inactive. The mechanism for one complex in the caspase-3 deficient MCF-7 cell line was suggested to be caspase-independent apoptosis.

Other studies on related oxadiazole derivatives revealed that their antiproliferative action may be linked to the inhibition of topoisomerase II α, an enzyme critical for DNA replication and cell division. The strategic placement of substituents on the phenyl rings of these compounds was found to be crucial for their activity against cell lines such as HCT-116 and HeLa.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Triphenyltin(IV) Oxaprozin Derivative (Ph3SnL1) | MCF-7 (Breast) | 0.218 | |

| Triphenyltin(IV) Oxaprozin Derivative (Ph3SnL1) | PC-3 (Prostate) | 0.252 | |

| Triphenyltin(IV) Oxaprozin Derivative (Ph3SnL1) | HT-29 (Colorectal) | 0.263 | |

| Triphenyltin(IV) Oxaprozin Derivative (Ph3SnL1) | HepG2 (Hepatocellular) | 0.758 | |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 | |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | A549 (Lung) | 5.42 | |

| Cisplatin (Reference) | A549 (Lung) | 20.31 |

This table presents a selection of IC50 values for different derivatives against various cancer cell lines.

Antimicrobial Action Against Pathogenic Strains

A significant body of research has focused on the antimicrobial properties of this chemical class. A study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. It was noted that the (S)-configuration generally exerted superior antibacterial activity. Specifically, derivatives with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain displayed the best activities, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 6.25 µg/mL against all tested bacteria. However, these compounds showed poor activity against the fungus Candida albicans.

In contrast, a separate investigation into a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that while their antibacterial potential was selective and modest, primarily acting against the Gram-positive bacterium Bacillus subtilis, nearly half of the compounds exhibited promising antifungal properties, including against the pathogenic yeast C. albicans.

| Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| (S)-2-(4-(tert-butyl)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Staphylococcus aureus ATCC 25923 | 1.56 | |

| (S)-2-(4-(tert-butyl)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Bacillus subtilis ATCC 6633 | 3.12 | |

| (S)-2-(4-(tert-butyl)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Escherichia coli ATCC 25922 | 3.12 | |

| (S)-2-(4-(tert-butyl)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Pseudomonas aeruginosa ATCC 27853 | 6.25 | |

| (S)-2-(biphenyl-4-yloxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Staphylococcus aureus ATCC 25923 | 1.56 | |

| (S)-2-(4-(benzyloxy)phenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acid | Staphylococcus aureus ATCC 25923 | 1.56 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various pathogenic strains.

Anti-Inflammatory Modulatory Pathways

Derivatives of this compound, as part of the broader class of aryl propionic acid derivatives, primarily exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes. orientjchem.orghumanjournals.com The biological response of these non-steroidal anti-inflammatory drugs (NSAIDs) is a direct result of the suppression of prostaglandin (B15479496) biosynthesis, a key process in the inflammatory cascade. orientjchem.orghumanjournals.com The COX enzyme is the crucial intermediary in the conversion of arachidonic acid to prostaglandins. orientjchem.orghumanjournals.com

Research has identified two main isoforms of the COX enzyme: COX-1, which is a constitutive form involved in maintaining homeostasis and providing gastrointestinal cytoprotection, and COX-2, which is an inducible form found at inflammatory sites. orientjchem.orgnih.gov Many oxazole derivatives have been specifically evaluated for their ability to selectively inhibit COX-2. nih.gov For instance, a series of synthesized oxazole derivatives were tested for COX-2 inhibition, with the most potent compound demonstrating a 70.14% ± 1.71 selective inhibition. nih.gov The focus on selective COX-2 inhibition is a key strategy in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. orientjchem.org

Beyond COX inhibition, studies on related heterocyclic compounds containing a propionic acid moiety have pointed to other anti-inflammatory pathways. The anti-inflammatory activity of certain derivatives has been linked to the reduction of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and thiobarbituric acid-reducing substance (TBARS). mdpi.com Furthermore, research on 1,2,4-triazole (B32235) derivatives incorporating a propionic acid structure revealed an inhibitory effect on tumor necrosis factor-alpha (TNF-α), another critical cytokine in the inflammatory response. mdpi.com The ability to modulate these pathways suggests that the anti-inflammatory profile of this compound derivatives may be multifaceted, extending beyond simple prostaglandin synthesis inhibition.

Elucidation of Structure-Activity Relationships for Biological Efficacy

The biological efficacy of this compound derivatives is profoundly influenced by their chemical structure, with specific substitutions and stereochemistry playing a pivotal role. nih.gov This structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.

A fundamental aspect of the SAR for aryl propionic acids is stereochemistry. It is widely recognized that for most of these compounds, only the (S)-enantiomer possesses significant inhibitory activity against the COX isoenzymes. orientjchem.orghumanjournals.com Consequently, the (S)-enantiomer is considered responsible for the desired therapeutic anti-inflammatory action. orientjchem.orghumanjournals.com

Modifications to the core oxazole ring and the propionic acid side chain significantly impact biological activity. Studies on various oxazole-containing compounds have consistently shown that the substitution pattern is a key determinant of their therapeutic effects. nih.gov

For a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, preliminary SAR studies highlighted the importance of the substituent on the phenoxyl side chain at position 2 of the propanoic acid. researchgate.netnih.gov Specifically, hydrophobic substituents were found to be particularly effective.

Table 1: SAR of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

|---|---|---|

| para-position of phenoxyl side chain | tert-butyl (11r) | Best antibacterial activity. nih.gov |

| para-position of phenoxyl side chain | phenyl (11s) | Best antibacterial activity. nih.gov |

In a different study focusing on 1,2,4-triazole derivatives with a propionic acid group, the nature of the substituents on the triazole ring was directly correlated with the inhibition of specific cytokines. mdpi.com

Table 2: SAR of 1,2,4-Triazole Propanoic Acid Derivatives

| R¹ Substituent (on triazole) | R² Substituent (on triazole) | Effect on Biological Activity |

|---|---|---|

| 2-pyridyl | --- | Increased TNF-α inhibitory activity. mdpi.com |

| 4-pyridyl | Phenyl | Improved ability to decrease IFN-γ levels. mdpi.com |

These findings underscore the principle that specific aromatic and heterocyclic substituents can be strategically employed to modulate the biological activity of propionic acid derivatives, tailoring them for specific therapeutic targets within the inflammatory cascade.

Applications of 2 1,3 Oxazol 5 Yl Propanoic Acid As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Heterocyclic Frameworks

The structural motif of 2-(1,3-Oxazol-5-yl)propanoic acid serves as a valuable starting point for the synthesis of more complex heterocyclic systems. The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of larger and more intricate molecular architectures.

Research on analogous structures, such as 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid, has demonstrated the utility of the propanoic acid side chain in building new heterocyclic rings. ktu.edu For instance, the propanoic acid can be converted to its corresponding methyl ester, which can then be reacted with hydrazine (B178648) to form a hydrazide. ktu.edu This hydrazide intermediate is a key precursor for synthesizing N'-benzylidene hydrazides through condensation with various aldehydes. ktu.edu This methodology highlights how the propanoic acid moiety of this compound can be chemically manipulated to generate a diverse range of new heterocyclic compounds.

Furthermore, the synthesis of 2-oxazolines, which are structurally related to the oxazole (B20620) core of the title compound, can be achieved through various methods, including the cyclization of β-hydroxy amides. organic-chemistry.org This suggests that the oxazole ring itself, in conjunction with the propanoic acid side chain, offers multiple avenues for further chemical elaboration and the construction of novel heterocyclic frameworks. The synthesis of substituted oxazoles is an active area of research, with methods like the van Leusen oxazole synthesis providing efficient routes to a variety of oxazole-containing molecules. researchgate.net

Role in the Development of Chemical Probes for Biological Systems

While specific examples of this compound being used as a chemical probe are not extensively documented, its structural features make it an attractive candidate for such applications. Chemical probes are essential tools for studying biological systems, and molecules containing heterocyclic rings are often employed in their design. mdpi.com

The development of chemical probes often involves the incorporation of a reactive group and a reporter group onto a core scaffold. The carboxylic acid of this compound can be readily functionalized to attach such groups. For example, it can be coupled with amino-containing fluorescent dyes or biotin (B1667282) tags, which are commonly used for visualization and affinity purification, respectively.

The oxazole ring itself can contribute to the binding affinity and selectivity of a chemical probe for its biological target. The structural and chemical diversity of oxazole-containing compounds allows for a wide range of interactions with various receptors and enzymes. researchgate.net

Potential as Lead Compounds in Drug Discovery Programs

The oxazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous oxazole-containing compounds exhibiting a wide spectrum of biological activities. researchgate.netlifechemicals.com Consequently, this compound and its derivatives hold significant promise as lead compounds in drug discovery programs.

Research on structurally similar compounds has revealed potent antimicrobial and other therapeutic activities. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated excellent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. nih.gov The substitution pattern on the propanoic acid side chain was found to be crucial for the observed activity, with hydrophobic substituents leading to the most potent compounds. nih.gov

Similarly, other propanoic acid derivatives incorporating heterocyclic rings have been investigated for various therapeutic applications. For instance, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have been synthesized and evaluated for their biological activities. researchgate.net Furthermore, furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation. nih.gov

The following table summarizes the antimicrobial activity of some chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are close structural analogs of the title compound.

Table 1: Antimicrobial Activity of Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic Acid Derivatives nih.gov

| Compound | Substituent | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|---|

| 11r | p-tert-butyl | 1.56 | 3.13 |

| 11s | p-phenyl | 3.13 | 6.25 |

| 11t | p-benzyloxy | 1.56 | 3.13 |

Applications in Material Science Research (e.g., Biomaterials)

The application of this compound in material science, particularly in the field of biomaterials, is an area of growing interest, although specific examples are still emerging. The inherent properties of the oxazole ring and the reactivity of the carboxylic acid group make it a suitable candidate for modifying the surface of biomaterials or for incorporation into the backbone of biocompatible polymers.

The functionalization of biomaterial surfaces with bioactive molecules is a common strategy to enhance their performance, for example, by promoting cell adhesion or preventing bacterial colonization. The carboxylic acid of this compound can be used to covalently attach it to surfaces containing complementary functional groups.

Furthermore, the development of new polymers from renewable resources is a key focus in sustainable material science. Pyrrolidone-based building blocks have been used to develop thermosets based on 2-oxazolines, demonstrating the potential of five-membered heterocyclic compounds in polymer chemistry. maastrichtuniversity.nl This suggests that this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of novel biomaterials with tailored properties.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways to Address Scalability and Sustainability

The development of robust and efficient synthetic routes is paramount for the successful translation of 2-(1,3-Oxazol-5-yl)propanoic acid and its analogues from laboratory-scale synthesis to industrial production. Current synthetic strategies for related 5-substituted oxazoles often involve multi-step processes that may utilize expensive reagents and generate significant waste, posing challenges for scalability and environmental sustainability. google.com

Future research should focus on the development of novel synthetic pathways that are not only high-yielding but also economically viable and environmentally friendly. This includes the exploration of:

Convergent Synthesis: Designing synthetic routes where the oxazole (B20620) core and the propanoic acid side chain are synthesized separately and then coupled in a final step.

Catalytic Methods: Utilizing transition metal catalysis or organocatalysis to promote key bond-forming reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents. mdpi.com

Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Green Chemistry Principles: Employing benign solvents, reducing the number of synthetic steps (atom economy), and utilizing renewable starting materials where possible. A patent for the preparation of 5-substituted oxazoles highlights the use of readily available reagents, which is a step towards more economical synthesis. google.com

Challenges in this area include the identification of suitable catalysts that are both active and stable, the optimization of reaction conditions for large-scale production, and the purification of the final products to meet pharmaceutical standards.

Advanced Mechanistic Studies on Biological Targets

While the broader class of oxazole-containing compounds is known for its diverse biological activities, the specific molecular targets and mechanisms of action for this compound are not yet fully elucidated. The antimicrobial activity of propanoic acid itself is thought to involve the disruption of microbial cell membranes and the inhibition of metabolic pathways by its metabolite, propionyl-CoA. drugbank.com However, the contribution of the oxazole moiety to the biological activity of the title compound is a key area for investigation.

Future research should aim to:

Identify and Validate Biological Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways with which this compound and its active analogues interact.

Elucidate Mechanism of Action: Once targets are identified, detailed biochemical and biophysical studies are needed to understand how these compounds exert their effects at a molecular level. This could involve enzyme kinetics, structural biology (X-ray crystallography or cryo-EM), and cellular imaging.

Investigate Resistance Mechanisms: In the context of antimicrobial development, it is crucial to proactively study potential mechanisms of resistance that target pathogens might develop.

A significant challenge will be to differentiate the mechanism of action from that of simple propanoic acid and to understand the synergistic or modulatory effects of the oxazole ring system.

Development of Highly Selective and Potent Analogues

The development of analogues with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. Structure-activity relationship (SAR) studies are critical in this endeavor. Research on the closely related chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has provided valuable insights into the structural requirements for potent antimicrobial activity. nih.gov

Key findings from these studies that can guide the development of analogues of this compound include:

Stereochemistry: The (S)-configuration at the chiral center of the propanoic acid side chain was found to be crucial for enhanced antibacterial activity. nih.gov

Substituents on the Aromatic Ring: The nature and position of substituents on an adjacent aromatic ring can significantly influence biological activity. For instance, hydrophobic substituents at the para-position of a phenoxyl side chain led to the best activities against both Gram-negative and Gram-positive bacteria. nih.gov

Future work should focus on a systematic exploration of the chemical space around the this compound scaffold. This involves the synthesis and biological evaluation of a library of compounds with modifications at various positions of the oxazole and propanoic acid moieties. The goal is to identify analogues with an optimal balance of potency, selectivity, and drug-like properties.

Table 1: Structure-Activity Relationship of Selected Benzo[d]oxazol-5-yl-propanoic Acid Analogues

| Compound | Configuration | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|---|

| 11r | S | p-tert-butyl | 1.56 | 3.13 |

| 11s | S | p-phenyl | 1.56 | 6.25 |

| 11t | S | p-benzyloxy | 3.13 | 6.25 |

Data extracted from Zhang et al., Eur J Med Chem, 2011. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.comdrugbank.com These computational tools can be leveraged to design novel analogues of this compound with a higher probability of success.

Applications of AI and ML in this context include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models based on existing experimental data to predict the biological activity of virtual compounds. This can help prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Using generative models to design novel molecules from scratch that are optimized for desired properties, such as high potency and low toxicity. mdpi.com

Pharmacokinetic and Toxicity Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, thereby reducing late-stage attrition. researchgate.net

The primary challenge in applying AI and ML is the need for large, high-quality datasets for model training. As more data becomes available for this compound and its analogues, the predictive power of these models will improve significantly.

Investigation of Stereochemical Influence on Biological Activity and Synthetic Utility

As demonstrated in studies of related compounds, stereochemistry can play a pivotal role in the biological activity of chiral molecules. nih.govresearchgate.net For this compound, which possesses a chiral center at the alpha-position of the propanoic acid moiety, it is crucial to investigate the influence of stereoisomerism.

Future research in this area should address:

Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of individual enantiomers (R and S forms) of this compound and its derivatives. This will enable the evaluation of the biological activity of each stereoisomer in isolation.

Chiral Purity Analysis: Establishing reliable analytical methods to determine the enantiomeric purity of the synthesized compounds.

Differential Biological Activity: Comparing the potency, selectivity, and off-target effects of the individual enantiomers to determine if one is superior as a therapeutic agent. The study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed that the (S)-configuration exhibited significantly better antibacterial activity. nih.gov

Stereochemical Stability: Assessing the stereochemical stability of the chiral center under physiological conditions to ensure that the desired enantiomer does not racemize in vivo.

Understanding the stereochemical requirements for biological activity is not only crucial for developing more effective and safer drugs but also provides valuable insights into the three-dimensional nature of the drug-target interaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-oxazol-5-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of oxazole-containing propanoic acids often involves cyclization reactions. For example, 2-substituted oxazoles can be synthesized via condensation of β-keto esters with ammonium acetate under reflux conditions . To optimize yield, reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents should be systematically varied. Purity can be enhanced using RP-HPLC (methanol-water gradients) with UV detection at 303 nm, achieving >99% purity as demonstrated in related oxazole derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring (C=N, ~1600 cm⁻¹) vibrations .

- NMR : ¹H NMR can resolve proton environments (e.g., oxazole protons at δ 8.1–8.3 ppm; propanoic acid protons at δ 2.5–3.5 ppm) .

- Elemental Analysis : Validate empirical formulas (e.g., C₇H₉NO₃ for 2-methyl derivatives) .

Q. What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

- Methodological Answer :

- RP-HPLC : Use methanol-water mobile phases with UV detection to quantify impurities .

- Stability Testing : Store in airtight containers at –20°C to prevent hydrolysis of the oxazole ring. Monitor degradation via TLC or LC-MS over 6–12 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound as a multi-target PPAR agonist?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the oxazole 4-position (e.g., fluorophenyl or methyl groups) to enhance PPARα/γ/δ binding .

- In Vitro Assays : Use reporter gene assays (e.g., GAL4-PPAR chimeras) to measure transactivation EC₅₀ values. Compare with reference agonists like rosiglitazone (PPARγ) and GW501516 (PPARδ) .

- Molecular Docking : Model interactions with PPAR ligand-binding domains (e.g., hydrogen bonding with Tyr473 in PPARγ) to rationalize SAR .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for oxazole-propanoic acid derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose-Response Refinement : Adjust dosing regimens in vivo to account for rapid clearance or tissue distribution issues observed in pharmacokinetic studies .

Q. How can computational modeling predict the metabolic pathways and toxicity risks of this compound derivatives?

- Methodological Answer :

- QSAR Models : Train models on datasets of known CYP450 substrates to predict oxidation sites (e.g., oxazole ring or propanoic acid chain) .

- Toxicity Screening : Use in silico tools like Derek Nexus to flag potential hepatotoxicity (e.g., reactive metabolite formation via epoxidation) .

Q. What experimental approaches validate the role of the oxazole moiety in enhancing membrane permeability compared to other heterocycles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.